molecular formula C11H16ClNO2 B3014275 Methyl3-amino-3-(3-methylphenyl)propanoate HCl CAS No. 1269634-10-7

Methyl3-amino-3-(3-methylphenyl)propanoate HCl

Cat. No. B3014275
M. Wt: 229.7
InChI Key: CFTKIILFRJNCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl3-amino-3-(3-methylphenyl)propanoate HCl” is a chemical compound. It is a derivative of propanoic acid, which is an organic compound that is a small carboxylic acid. The “3-amino-3-(3-methylphenyl)” part of the name suggests the presence of an amino group and a methylphenyl group on the third carbon of the propanoate .


Molecular Structure Analysis

The molecular structure of “Methyl3-amino-3-(3-methylphenyl)propanoate HCl” can be inferred from its name. It likely contains a propanoate (a three-carbon chain with a carboxyl group at one end), an amino group, and a methylphenyl group attached to the third carbon of the propanoate .


Physical And Chemical Properties Analysis

“Methyl3-amino-3-(3-methylphenyl)propanoate HCl” is a solid at room temperature. Its molecular weight is approximately 229.71 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Derivatives : Methyl 3-amino-3-(3-methylphenyl)propanoate HCl is used in the synthesis of various derivatives, such as 3-(phenylsulfonimidoyl)propanoates. These derivatives exhibit interesting conformational properties, indicating potential in diverse chemical applications (Tye & Skinner, 2002).

  • Chiral Catalysis in Pharmaceutical Intermediates : It's involved in chiral catalysis, particularly in the preparation of enantiopure compounds like S-3-amino-3-phenylpropionic acid, a significant pharmaceutical intermediate (Li et al., 2013).

  • Corrosion Inhibition Studies : Compounds synthesized using Methyl 3-amino-3-(3-methylphenyl)propanoate HCl have shown effectiveness as corrosion inhibitors, indicating their potential in material science and engineering (Missoum et al., 2013).

  • Optical Resolutions and Stereochemistry : Its derivatives are studied for optical resolutions and preferential crystallization, contributing to the understanding of stereochemistry in organic compounds (Shiraiwa et al., 2006).

  • Asymmetric Synthesis : It plays a role in the asymmetric synthesis of pharmaceuticals, such as (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate (Narsaiah & Kumar, 2011).

  • Enantioseparation in Isomeric Acids : It is used in studying the enantioseparation of isomeric acids, which is essential in pharmaceutical chemistry (Jin et al., 2020).

Biochemical Applications

  • Metabolic Studies and Amino Acid Biosynthesis : Its derivatives are involved in metabolic studies, including amino acid biosynthesis, highlighting its relevance in biochemistry and molecular biology (Sauer et al., 1975).

Pharmaceutical and Medicinal Chemistry

  • Antimalarial and Antitumor Activity : Derivatives of Methyl 3-amino-3-(3-methylphenyl)propanoate HCl have been synthesized and evaluated for their potential antimalarial and antitumor activities (Isakhanyan et al., 2016).

  • Receptor Antagonist Synthesis : It's used in synthesizing receptor antagonists, which are crucial in developing new therapeutic agents (Asada et al., 2010).

Safety And Hazards

“Methyl3-amino-3-(3-methylphenyl)propanoate HCl” is classified as a potentially hazardous substance. It has been assigned the GHS07 pictogram, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding dust formation and avoiding contact with skin and eyes .

properties

IUPAC Name

methyl 3-amino-3-(3-methylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-4-3-5-9(6-8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTKIILFRJNCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride

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